molecular formula C10H15NO3S B564784 N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide CAS No. 854634-39-2

N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide

Cat. No.: B564784
CAS No.: 854634-39-2
M. Wt: 232.312
InChI Key: AGEWHYGRSGMMJE-BMSJAHLVSA-N
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Description

N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide is a deuterium-labeled compound with a molecular formula of C10H12D3NO3S and a molecular weight of 232.31 g/mol . This compound is often used in scientific research due to its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide typically involves the reaction of p-toluenesulfonyl chloride with N-methyl-d3-ethanolamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in various chemical reactions and studies.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic pathways and interactions. The hydroxyl and sulfonamide groups play crucial roles in its reactivity and binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-2-Hydroxyethyl-N-(methyl-d3)-p-toluenesulfonamide is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and studying its behavior in various systems. Its combination of hydroxyl and sulfonamide groups also contributes to its versatility and reactivity in different chemical and biological contexts .

Properties

IUPAC Name

N-(2-hydroxyethyl)-4-methyl-N-(trideuteriomethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-9-3-5-10(6-4-9)15(13,14)11(2)7-8-12/h3-6,12H,7-8H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEWHYGRSGMMJE-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCO)S(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675935
Record name N-(2-Hydroxyethyl)-4-methyl-N-(~2~H_3_)methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854634-39-2
Record name N-(2-Hydroxyethyl)-4-methyl-N-(~2~H_3_)methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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